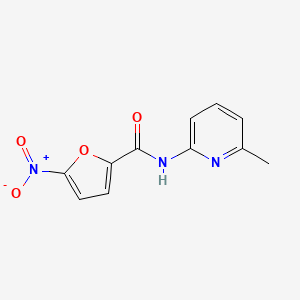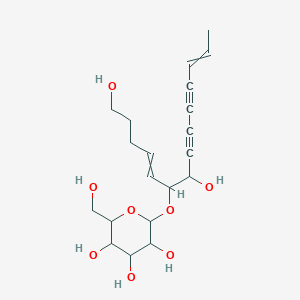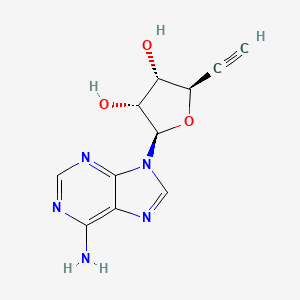
2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of an aminopurine moiety attached to an ethynyloxolane ring. Purine derivatives are known for their significant roles in biological systems, including their involvement in nucleic acids and various metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-aminopurine and ethynyloxolane derivatives.
Condensation Reaction: The 6-aminopurine is reacted with an ethynyloxolane derivative under specific conditions to form the desired compound. This reaction often requires the use of a suitable catalyst and controlled temperature conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, including spectroscopic and chromatographic analysis, are employed to monitor the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in nucleic acid metabolism, thereby affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Aminopurin-9-yl)ethanol: A related compound with a similar purine structure but different functional groups.
9-(2-Hydroxyethyl)adenine: Another purine derivative with hydroxyl groups.
Uniqueness
2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol is unique due to the presence of both an ethynyl group and an oxolane ring, which confer distinct chemical and biological properties
Propiedades
Número CAS |
125296-16-4 |
|---|---|
Fórmula molecular |
C11H11N5O3 |
Peso molecular |
261.24 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-ethynyloxolane-3,4-diol |
InChI |
InChI=1S/C11H11N5O3/c1-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h1,3-5,7-8,11,17-18H,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 |
Clave InChI |
TUULTITVEOMAQD-IOSLPCCCSA-N |
SMILES |
C#CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES isomérico |
C#C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canónico |
C#CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Key on ui other cas no. |
125296-16-4 |
Sinónimos |
9-(5',6'-dideoxy-beta-ribohex-5'-ynofuranosyl)adenine DRF-adenine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxydecanoyloxy]decanoic acid](/img/structure/B1206561.png)

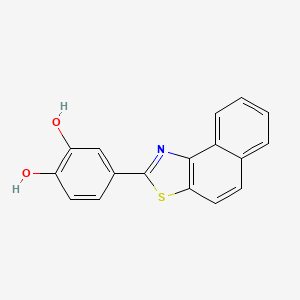
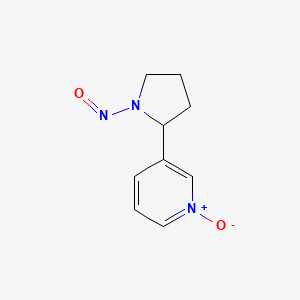
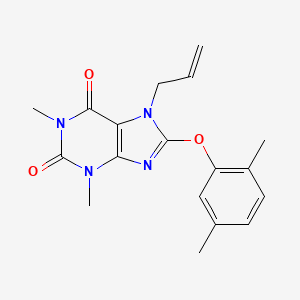



![9b-(3,5-Dimethylphenyl)-2,3-dihydrothiazolo[2,3-a]isoindol-5-one](/img/structure/B1206574.png)
![(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1206576.png)

